molecular formula C16H24BNO4 B592321 tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate CAS No. 1354356-24-3

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

Cat. No. B592321
CAS RN: 1354356-24-3
M. Wt: 305.181
InChI Key: IALBJISWTZHHAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate” is a chemical compound with the empirical formula C16H28BNO4 . It is a significant intermediate of 1H-indazole derivatives .


Molecular Structure Analysis

The structure of the compound is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The optimized molecular structure coheres with the single crystal structure ascertained via the experiment . The 98.28% stable conformer and 1.72% unstable conformers are found in the DFT calculations .

Scientific Research Applications

Chemical Synthesis and Environmental Science

The compound's relevance spans from synthetic methodologies to environmental remediation processes. A study by Hsieh et al. (2011) highlights the decomposition of methyl tert-butyl ether (MTBE), a relative compound, through a cold plasma reactor, indicating the potential of tert-Butyl derivatives in environmental cleanup efforts Hsieh et al., 2011. This process underscores a novel method for breaking down environmental pollutants, signifying the importance of tert-Butyl derivatives in mitigating pollution.

Analytical and Bioseparation Techniques

In the context of analytical and separation sciences, the application of tert-Butyl derivatives has been explored for the purification of fuel additives. Pulyalina et al. (2020) discuss the use of polymer membranes for separating methanol/methyl tert-butyl ether (MTBE) mixtures via pervaporation, a membrane process that benefits from the chemical stability and selectivity of tert-Butyl-based compounds Pulyalina et al., 2020. This research showcases the compound's utility in refining and enhancing the efficiency of bioseparation processes, contributing to the development of cleaner fuel production techniques.

Antioxidant Research and Toxicity Studies

Further, the compound and its analogs have been the subject of studies focused on antioxidant properties and environmental occurrence. Liu and Mabury (2020) reviewed synthetic phenolic antioxidants (SPAs), which share structural similarities with tert-Butyl derivatives, examining their environmental presence and toxicity Liu & Mabury, 2020. Their findings suggest a need for developing novel SPAs with lower toxicity and environmental impact, implicating tert-Butyl derivatives in the search for safer chemical additives.

properties

IUPAC Name

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO4/c1-14(2,3)20-13(19)12-9-8-11(10-18-12)17-21-15(4,5)16(6,7)22-17/h8-10H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALBJISWTZHHAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.